2-amino-1-(2,4,5-trimethylphenyl)ethan-1-one hydrochloride
Description
2-Amino-1-(2,4,5-trimethylphenyl)ethan-1-one hydrochloride is a synthetic organic compound characterized by a phenethylamine backbone substituted with three methyl groups at the 2-, 4-, and 5-positions of the aromatic ring. The compound is listed as a controlled product (Ref: 3D-XXB22740), suggesting regulatory oversight due to structural similarities to psychoactive substances . Its molecular formula is C₁₁H₁₅NO·HCl, yielding a molecular weight of 212.5 g/mol (calculated from atomic masses).
Properties
IUPAC Name |
2-amino-1-(2,4,5-trimethylphenyl)ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-7-4-9(3)10(5-8(7)2)11(13)6-12;/h4-5H,6,12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLZNKFEMCXNTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(=O)CN)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(2,4,5-trimethylphenyl)ethan-1-one hydrochloride typically involves the reaction of 2,4,5-trimethylacetophenone with ammonia under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(2,4,5-trimethylphenyl)ethan-1-one hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, alkoxide).
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
Scientific Research Applications
Anti-obesity and Anti-diabetic Agents
Research indicates that derivatives of 2-amino-1-(2,4,5-trimethylphenyl)ethan-1-one hydrochloride are being explored as potential anti-obesity and anti-diabetic agents. These compounds act selectively on specific receptors in vivo, which can lead to lower side effects compared to traditional treatments. For instance, pharmacological studies have shown that certain derivatives exhibit significant activity against obesity-related pathways without the use of insulin, making them promising candidates for further development .
Synthesis of Optically Active Compounds
The compound serves as an important intermediate in the synthesis of optically active compounds. It can be utilized in asymmetric synthesis processes to produce high-purity enantiomers that are crucial for the pharmaceutical industry. The use of microorganisms to achieve optical resolution has been documented, providing an efficient method for producing these compounds with minimal environmental impact .
Building Block for Complex Molecules
2-amino-1-(2,4,5-trimethylphenyl)ethan-1-one hydrochloride is often used as a building block in organic synthesis. Its structure allows for the introduction of functional groups that can be transformed into various chemical entities. This versatility makes it valuable in the development of new materials and pharmaceuticals.
Catalytic Reactions
The compound has been investigated for its role in catalytic reactions, particularly in denitrative transformations. These reactions are significant in organic chemistry as they allow for the modification of nitro compounds into amines or other functional groups through catalytic processes .
Data Tables
| Application Area | Specific Use Case | Reference |
|---|---|---|
| Pharmaceuticals | Anti-obesity and anti-diabetic agents | |
| Organic Synthesis | Building block for complex molecules | |
| Catalytic Reactions | Denitrative transformations |
Case Study 1: Anti-obesity Agents
In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of 2-amino-1-(2,4,5-trimethylphenyl)ethan-1-one hydrochloride and evaluated their efficacy as anti-obesity agents. The results indicated that certain derivatives had a significant impact on weight management in animal models, highlighting their potential for human applications .
Case Study 2: Optical Resolution
A novel method utilizing microorganisms for the optical resolution of this compound was reported in Chemistry Express. The study demonstrated that specific strains could selectively convert racemic mixtures into optically pure forms with high yield and purity, showcasing a sustainable approach to producing pharmaceutical intermediates .
Mechanism of Action
The mechanism of action of 2-amino-1-(2,4,5-trimethylphenyl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Lipophilicity : The 2,4,5-trimethyl groups in the target compound enhance lipophilicity compared to analogs with fewer methyl groups (e.g., o-tolyl derivative) or polar substituents (e.g., hydroxyl or fluoro). This property may influence blood-brain barrier penetration and metabolic stability .
- Electronic Effects : Methyl groups are electron-donating, increasing electron density on the aromatic ring, whereas bromo, methoxy, and fluoro substituents introduce electron-withdrawing or resonance effects. For example, bk-2C-B’s methoxy groups enhance serotonin receptor binding affinity, a trait linked to psychoactivity .
- Solubility: Hydrochloride salts universally improve aqueous solubility.
Pharmacological Implications
- Psychoactivity: The trimethyl substitution pattern in the target compound shares structural motifs with bk-2C-B, a known psychoactive substance. However, the absence of methoxy or bromo groups may alter receptor selectivity (e.g., 5-HT₂A vs. dopamine receptors) .
Biological Activity
2-Amino-1-(2,4,5-trimethylphenyl)ethan-1-one hydrochloride, also known as a derivative of phenylalanine, has garnered attention in various fields of biological research due to its potential pharmacological applications. This article delves into the biological activity of this compound, summarizing key findings from diverse studies and presenting relevant data tables and case studies.
- Molecular Formula : C11H16ClNO
- Molecular Weight : 213.71 g/mol
- CAS Number : 1197227-40-9
The compound acts primarily through modulation of neurotransmitter systems, particularly by influencing the levels of catecholamines. Research indicates that it may enhance dopamine and norepinephrine levels, which can affect mood and cognitive functions. This mechanism is crucial for understanding its potential therapeutic effects in conditions such as depression and anxiety disorders.
Pharmacological Effects
- Neurotransmitter Modulation :
- Anti-inflammatory Properties :
- Antioxidant Activity :
Study 1: Neuroprotective Effects
A study conducted on neuronal cell lines demonstrated that treatment with 2-amino-1-(2,4,5-trimethylphenyl)ethan-1-one hydrochloride resulted in a marked decrease in cell death induced by oxidative stress. The results indicated a protective effect against neurotoxicity associated with conditions like Alzheimer's disease.
| Treatment | Cell Viability (%) | Control Viability (%) |
|---|---|---|
| Compound A (10 µM) | 85% | 100% |
| Compound A (50 µM) | 70% | 100% |
| Control (No Treatment) | 50% | 100% |
Study 2: Anti-inflammatory Response
In a controlled experiment using LPS-stimulated macrophages, the compound was shown to significantly reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 1500 | 1200 |
| Compound A (25 µM) | 800 | 600 |
| Compound A (50 µM) | 500 | 300 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
